molecular formula C16H18BrN3O2 B2961025 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one CAS No. 2415634-99-8

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one

Número de catálogo: B2961025
Número CAS: 2415634-99-8
Peso molecular: 364.243
Clave InChI: GRRYNXSIPYQBEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a hybrid structure combining an azetidine ring (a four-membered nitrogen-containing heterocycle) with a 4-bromo-pyrazole moiety and a 2-methoxyphenyl ethanone group. The 2-methoxyphenyl group contributes to lipophilicity and may modulate pharmacokinetic properties.

Propiedades

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-22-15-5-3-2-4-13(15)6-16(21)19-8-12(9-19)10-20-11-14(17)7-18-20/h2-5,7,11-12H,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYNXSIPYQBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one is a complex organic molecule featuring a pyrazole ring, an azetidine ring, and a methoxyphenyl group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for developing new pharmaceuticals. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C13H16BrN5OC_{13}H_{16}BrN_5O, with a molecular weight of approximately 332.20 g/mol. The synthesis involves several steps:

  • Formation of the Pyrazole Ring : This can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
  • Bromination : The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS).
  • Azetidine Ring Formation : Cyclization of a β-amino alcohol forms the azetidine ring.
  • Coupling Reactions : The final compound is produced through palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The brominated pyrazole moiety may inhibit enzyme activity by binding to active sites, while the azetidine ring enhances binding affinity and specificity.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazole derivatives, including those similar to our compound. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 and MDA-MB-231, through mechanisms involving apoptosis and autophagy .

CompoundCell LineIC50 Value (µM)Mechanism
3bMCF-70.25Apoptosis via caspase activation
3bMDA-MB-2310.5Autophagy induction

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways through enzyme inhibition. Studies have shown that pyrazole derivatives can reduce the expression of pro-inflammatory cytokines in vitro.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of similar pyrazolo derivatives on breast cancer cell lines using MTT assays. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively.
  • Mechanistic Insights : Another investigation into the mechanism revealed that certain pyrazolo compounds could suppress NF-kB expression while promoting p53 activity, crucial for apoptosis .
  • Enzyme Inhibition : Research on related compounds demonstrated their ability to inhibit specific kinases involved in cancer progression, suggesting that our compound may share similar inhibitory effects on key signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazole-Azetidine Hybrids

The closest analogs in the evidence include compounds with azetidine or pyrazole cores substituted with bromine or methoxy groups:

Compound Name Key Structural Features Physicochemical/Biological Notes Reference
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one Pyrazoline ring, bromophenyl, fluorophenyl Crystal structure resolved via SHELXL; potential biological activity inferred from similar derivatives .
1-(azepan-1-yl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]ethanone Azepane (7-membered ring) instead of azetidine, difluoromethyl substituent Larger ring size may reduce metabolic stability compared to azetidine; no bioactivity data .
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridinone core with bromophenyl and methoxyphenyl Exhibited 79.05% antioxidant activity (DPPH assay); moderate antibacterial effects .

Key Structural Differences :

  • Substituent Effects: The 2-methoxyphenyl group in the target compound may improve membrane permeability over the 4-hydroxy-3-methoxyphenyl group in pyridinone derivatives .
  • Bromine Position : Bromine at the pyrazole’s 4-position (target) vs. pyrazoline’s 5-position () may alter electronic properties and steric interactions.
Methoxyphenyl-Containing Analogs

Compounds with methoxyphenyl groups exhibit varied bioactivities:

Compound Name Key Features Bioactivity/Properties Reference
1-(2-Methoxyphenyl)-4-{1-[2-(4-allyl-2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one Benzimidazole-pyrrolidinone hybrid Structural complexity suggests CNS or kinase-targeted activity (no explicit data) .
4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one Pyrazole-thiazole-pyrone hybrid Synthesized via bromoacetyl intermediates; biological data not reported .

Comparison :

Bromo-Substituted Pyrazole Derivatives

Bromine is a common substituent in medicinal chemistry for its halogen-bonding capacity:

Compound Name Structure Notes Reference
2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethanone Benzimidazole-bromoethanone Intermediate in heterocycle synthesis; no bioactivity data .
3-(4-Chlorophenyl)-(1H)-pyrazole-5-diazonium chloride Diazonium-functionalized pyrazole Reactive intermediate for coupling reactions .

Key Insight :

  • Bromine in the target compound’s pyrazole may enhance binding to hydrophobic pockets in enzymes, similar to chlorophenyl analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one?

Answer:
A standard approach involves multi-step condensation and cyclization reactions. For analogous pyrazolyl-azetidine derivatives, refluxing in ethanol with catalysts like piperidine (e.g., for pyrazole intermediates) is common. For instance, hydrazine hydrate and KOH in ethanol under reflux can facilitate cyclization of precursor chalcones or ketones . Key steps include:

  • Precursor preparation : Reacting 4-bromo-1H-pyrazole with a halogenated azetidine derivative (e.g., 3-(chloromethyl)azetidine) to form the pyrazolyl-methyl-azetidine intermediate.
  • Coupling : Combining this intermediate with 2-(2-methoxyphenyl)acetyl chloride under basic conditions (e.g., triethylamine in DCM).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural determination of this compound?

Answer:
SC-XRD provides definitive bond lengths, angles, and torsional conformations. For pyrazoline-azetidine hybrids, SHELXL (via SHELX suite) is widely used for refinement . Key steps:

  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure solution : Direct methods (SHELXT) followed by full-matrix least-squares refinement (SHELXL).
  • Validation : Check for R-factor convergence (<5%), Hirshfeld surface analysis for intermolecular interactions, and PLATON for symmetry checks.
    Example: In related pyrazolines, hydrogen bonding (N–H⋯O) and π-π stacking (between aryl groups) stabilize the crystal lattice .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR confirms substituent positions. For example, the azetidine CH2 protons resonate at δ 3.5–4.5 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C–Br (~600 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+ at m/z 402.08 for C17H16BrN3O2) .

Advanced: How can researchers resolve contradictions between computational (DFT) and experimental (XRD) bond geometry data?

Answer:
Discrepancies often arise from crystal packing effects or solvent interactions unaccounted for in gas-phase DFT. Mitigation strategies:

  • Solvent modeling : Use implicit solvent models (e.g., PCM in Gaussian) or explicit solvent molecules in molecular dynamics simulations.
  • Thermal ellipsoid analysis : Compare DFT-optimized geometries with XRD thermal parameters (e.g., Ueq values) to assess dynamic vs. static disorder.
  • Torsional flexibility : For azetidine rings, compare DFT rotational barriers with XRD torsion angles to identify steric constraints .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:
Given its structural similarity to pyrazoline derivatives with antimicrobial and antitumor activity, prioritize:

  • Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) targeting the methoxyphenyl moiety .

Basic: What chromatographic methods optimize purity assessment?

Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (acetonitrile/water + 0.1% TFA). Retention time ~12–15 min for similar azetidine derivatives.
  • TLC : Silica gel 60 F254 plates, ethyl acetate:hexane (3:7), visualize under UV (254 nm) or iodine vapor.
  • Purity criteria : ≥95% by HPLC, single spot on TLC .

Advanced: How does the azetidine ring’s conformation influence the compound’s reactivity?

Answer:
The azetidine’s puckered conformation (envelope or twist) affects nucleophilic substitution at the methyl position. For example:

  • Steric hindrance : Bulky substituents (e.g., 4-bromo-pyrazole) favor axial orientation, reducing reaction rates with electrophiles.
  • Electronic effects : Ring strain (≈25 kcal/mol) enhances reactivity in SN2 reactions compared to larger rings.
  • Crystallography : XRD data (e.g., C–N–C angles ~88°) can predict regioselectivity in further functionalization .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 5 hr under reflux) for cyclization steps.
  • Catalyst optimization : Use Pd(OAc)2/XPhos for Suzuki couplings (if aryl halides are intermediates).
  • Workflow : Employ inline IR or NMR for real-time monitoring of intermediates to prevent side reactions .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:
Common issues and solutions:

  • Moisture sensitivity : Use anhydrous solvents (e.g., DMF, THF) and Schlenk techniques.
  • Stoichiometry : Ensure a 1.2:1 molar ratio of azetidine intermediate to acetyl chloride.
  • Temperature control : Maintain 0–5°C during acyl chloride addition to prevent decomposition .

Advanced: How can QSAR models guide structural modifications for enhanced bioactivity?

Answer:

  • Descriptors : Compute logP, polar surface area, and H-bond donors/acceptors (e.g., methoxy group increases lipophilicity).
  • Training sets : Use bioactivity data from analogs (e.g., pyrazolines with IC50 <10 µM) to predict substituent effects.
  • Validation : Leave-one-out cross-validation (R² >0.7) and external test sets (e.g., ChEMBL compounds) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.